Product packaging for Di-tert-butyl(dichloro)germane(Cat. No.:CAS No. 82236-89-3)

Di-tert-butyl(dichloro)germane

Cat. No.: B14418760
CAS No.: 82236-89-3
M. Wt: 257.76 g/mol
InChI Key: PSIUTHBVVDLEFK-UHFFFAOYSA-N
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Description

Di-tert-butyl(dichloro)germane is an organogermanium compound of significant interest in advanced materials research and development. Its primary research value lies in its application as a precursor for synthesizing novel germanium-containing materials. For example, derivatives of di-tert-butylgermane, such as dioxagermines, are actively investigated for use in Twin Polymerization, a process used to generate organic-inorganic hybrid materials in a single synthetic step . These hybrid materials, composed of a phenolic resin and poly(di-tert-butylgermane) ([tBu2GeO]n), can be further processed into highly porous nanostructured composites with potential applications in catalysis, molecular sieves, and gas storage . Furthermore, organogermanium compounds of this class are explored as precursors in vapor deposition processes, which are critical for depositing thin films in the semiconductor and coatings industries . The tert-butyl groups confer steric bulk, which can influence the compound's volatility, reactivity, and the structural properties of resulting materials. This product is intended for chemical synthesis and research applications in a laboratory setting only. This product is for research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18Cl2Ge B14418760 Di-tert-butyl(dichloro)germane CAS No. 82236-89-3

Properties

CAS No.

82236-89-3

Molecular Formula

C8H18Cl2Ge

Molecular Weight

257.76 g/mol

IUPAC Name

ditert-butyl(dichloro)germane

InChI

InChI=1S/C8H18Cl2Ge/c1-7(2,3)11(9,10)8(4,5)6/h1-6H3

InChI Key

PSIUTHBVVDLEFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Ge](C(C)(C)C)(Cl)Cl

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Di Tert Butyl Dichloro Germane

Strategies for Carbon-Germanium Bond Formation in Diorganogermanes

The formation of carbon-germanium (C-Ge) bonds is a cornerstone of organogermanium chemistry. For diorganogermanes like di-tert-butyl(dichloro)germane, the introduction of two organic moieties onto the germanium center is a critical step.

Alkylation of Germanium Tetrahalides with Bulky Organometallic Reagents (e.g., tert-Butyllithium)

A primary and widely employed method for the synthesis of this compound involves the direct alkylation of germanium tetrachloride (GeCl₄) with a bulky organometallic reagent, most notably tert-butyllithium (B1211817) (t-BuLi). google.comgoogle.com This reaction is typically performed in a stepwise manner to control the degree of alkylation.

The reaction proceeds as follows: GeCl₄ + 2 t-BuLi → t-Bu₂GeCl₂ + 2 LiCl

This method is advantageous due to the ready availability of the starting materials. However, the reaction can be challenging to control, often yielding a mixture of mono-, di-, tri-, and tetra-alkylated products. Careful control of stoichiometry, reaction temperature, and addition rate is crucial to maximize the yield of the desired this compound. The use of bulky reagents like tert-butyllithium helps to sterically hinder further alkylation beyond the disubstituted product.

Another approach involves the use of Grignard reagents, such as tert-butylmagnesium chloride, which can also be used to alkylate germanium tetrahalides. acs.org While Grignard reagents are often less reactive than their organolithium counterparts, they can offer better selectivity in some cases.

Alternative Routes to Dihalo(diorgano)germanes

While direct alkylation is common, alternative strategies for the synthesis of dihalo(diorgano)germanes exist. One such method involves the reaction of a dilithio reagent with germanium tetrachloride. For instance, the reaction of 2,2'-dilithio-1,1'-biphenyl derivatives with GeCl₄ has been explored for the synthesis of spirogermabifluorenes, a class of diorganogermanes. mdpi.com However, this approach can be limited by steric hindrance, leading to low yields of the desired product. mdpi.com

Another alternative involves the use of germanium(II) dihalide (GeCl₂·dioxane) as a starting material. This can be particularly useful for synthesizing sterically hindered diorganogermanes. For example, the reaction of a dilithio reagent with GeCl₂·dioxane has been shown to be a more effective route to certain overcrowded spirogermabifluorenes compared to using GeCl₄. mdpi.com

Synthesis of Related Bulky Dichlorogermanes

The synthesis of other bulky dichlorogermanes provides valuable context for understanding the chemistry of this compound. The synthetic strategies are often analogous, relying on the alkylation of germanium tetrahalides with sterically demanding organometallic reagents.

For example, the synthesis of dichlorobis[di-tert-butyl(methyl)silyl]germane, ((tBu₂MeSi)₂GeCl₂), is achieved through the reductive dehalogenation of the corresponding precursor. researchgate.net Similarly, ferrocenyl-substituted organochalcogenyldichlorogermanes have been synthesized using a sterically demanding ferrocenyl group to control the reaction. mdpi.com

The synthesis of dichlorogermane (B91298) 5 from 2,2′-Dibromo-3,3′,5,5′-tetra-t-butylbiphenyl and GeCl₄ highlights the challenges of introducing bulky biphenylene (B1199973) units onto a germanium center due to steric congestion. mdpi.com

Compound NamePrecursorsSynthetic MethodReference
This compoundGermanium tetrachloride, tert-ButyllithiumAlkylation google.comgoogle.com
Dichlorobis[di-tert-butyl(methyl)silyl]germane(tBu₂MeSi)₂GeCl₂ precursorReductive dehalogenation researchgate.net
Ferrocenyl-substituted organochalcogenyldichlorogermanesSterically demanding ferrocenyl group, ChalcogenenylchloridesKinetic control with bulky group mdpi.com
Dichlorogermane 52,2′-Dibromo-3,3′,5,5′-tetra-t-butylbiphenyl, n-Butyllithium, Germanium tetrachlorideAlkylation mdpi.com
Isopropyl(tert-butyl)dichlorogermaneIsopropyltrichlorogermane, tert-butylmagnesium chlorideGrignard Reaction acs.org

Mechanistic Considerations in this compound Synthesis

The mechanism of the alkylation of germanium tetrachloride with organolithium or Grignard reagents is generally considered to be a nucleophilic substitution at the germanium center. The highly polar nature of the organometallic bond results in a carbanionic character of the alkyl group, which acts as the nucleophile.

The reaction likely proceeds through a series of sequential substitutions. The first alkylation yields the monoalkyltrichlorogermane, which is then further alkylated to the dialkyldichlorogermane. The steric bulk of the tert-butyl groups plays a significant role in the reaction's progression. As more tert-butyl groups are added to the germanium center, the steric hindrance increases, making subsequent alkylation steps progressively more difficult. This steric effect is a key factor in being able to isolate the this compound in reasonable yields.

In some cases, the formation of reactive intermediates, such as germylenes (R₂Ge:), has been proposed, particularly in reactions involving germanium(II) halides. mdpi.com These highly reactive species can then undergo further reactions to form the final products.

Scalability and Methodological Advancements in Organogermanium Synthesis

The scalability of organogermanium synthesis is a crucial aspect for its practical applications. While laboratory-scale syntheses are well-established, scaling up these processes can present challenges. The use of highly reactive and often pyrophoric reagents like tert-butyllithium requires careful handling and specialized equipment for large-scale production.

Recent advancements in organogermanium chemistry have focused on developing more efficient, selective, and scalable synthetic methods. wiley.comnih.govresearchgate.net These include the development of new catalytic systems for C-Ge bond formation, which can offer milder reaction conditions and improved selectivity. wiley.com For instance, transition-metal-catalyzed cross-coupling reactions are emerging as powerful tools for the synthesis of organogermanium compounds. wiley.comnih.govresearchgate.net

Mechanochemical methods, which involve grinding solid reactants together, are also being explored as a more sustainable and scalable approach to organogermanium synthesis. acs.org This technique can reduce the need for solvents and simplify purification processes.

Furthermore, flow chemistry is a promising technology for the scalable synthesis of organogermanium compounds, offering better control over reaction parameters and enhanced safety.

Advanced Characterization and Structural Elucidation of Di Tert Butyl Dichloro Germane

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are fundamental in confirming the molecular structure of di-tert-butyl(dichloro)germane and its analogues by probing the nuclear and electronic environments within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organogermanium compounds. By analyzing the magnetic properties of atomic nuclei, ¹H, ¹³C, and ⁷³Ge NMR provide specific information about the chemical environment of hydrogen, carbon, and germanium atoms, respectively.

¹H and ¹³C NMR: In derivatives of this compound, the ¹H and ¹³C NMR spectra exhibit characteristic signals for the tert-butyl groups. For instance, in a related digermane, 1,2-dichloro-1,2-di(t-butyl)dimethyldigermane, the tert-butyl protons show distinct resonances, which can be resolved to differentiate between stereoisomers like the d,l-enantiomers and the meso form. umich.edu The chemical shifts in ¹³C NMR are also sensitive to the substituents on the germanium atom, with the methyl carbons attached to germanium showing a correlation with Hammett sigma constants in substituted aryltrimethylgermanes. nih.gov

⁷³Ge NMR: Germanium-73 NMR is particularly informative for directly probing the germanium center. Despite being a challenging nucleus to study due to its low natural abundance and large quadrupole moment, ⁷³Ge NMR can provide valuable structural data, especially at high magnetic fields. researchgate.net The chemical shifts are highly sensitive to the electronic environment around the germanium atom. For example, in a series of monosubstituted aromatic trimethylgermanes, the ⁷³Ge chemical shifts show a strong correlation with the Hammett sigma constants of the substituents on the aromatic ring. nih.gov This indicates that the electron-donating or withdrawing nature of the groups significantly influences the shielding of the germanium nucleus.

Table 1: Representative NMR Data for this compound Derivatives and Related Compounds
Compound/DerivativeNucleusChemical Shift (ppm)Coupling Constants (Hz)Reference
1,2-dichloro-1,2-di(t-butyl)dimethyldigermane (mixture of stereoisomers)¹Ht-butyl resonances separated by 0.8 HzNot specified umich.edu
Substituted aryltrimethylgermanes (XC₆H₄Ge(CH₃)₃)¹³C (Ge-CH₃)Correlates with Hammett constantsNot specified nih.gov
Substituted aryltrimethylgermanes (XC₆H₄Ge(CH₃)₃)⁷³GeCorrelates with Hammett constantsNot specified nih.gov

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides insights into the bonding and functional groups present in a molecule. The vibrational frequencies are characteristic of specific bonds and molecular motions.

Infrared (IR) Spectroscopy: In organogermanium compounds, the Ge-C and Ge-Cl stretching vibrations give rise to characteristic absorption bands in the IR spectrum. For instance, studies on tert-butyl derivatives of various elements, including germanium, have analyzed the changes in vibrational frequencies upon substitution. nih.gov The substitution of carbon with silicon, germanium, tin, or lead in tert-butyl derivatives of 3,3-dimethylcyclopropene leads to predictable shifts in the vibrational frequencies of the X(CH₃)₃ moiety. nih.gov

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for studying symmetric vibrations and bonds that are weakly polar. The Ge-Cl symmetric stretching vibration in this compound would be expected to produce a strong signal in the Raman spectrum. The vibrational spectra of related compounds like tert-butyl chloride have been extensively studied, providing a basis for assigning the vibrational modes in more complex molecules. acs.org

Table 2: Key Vibrational Frequencies for Related Tert-Butyl Compounds
CompoundVibrational ModeFrequency (cm⁻¹)TechniqueReference
tert-Butyl ChlorideC-Cl stretch~600-800IR/Raman acs.org
Trimethylgermyl derivativesGe-C stretchVaries with substitutionIR/Raman nih.gov

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak would confirm the compound's molecular weight. The isotopic pattern of this peak would be characteristic of the presence of germanium and chlorine, both of which have multiple naturally occurring isotopes.

Fragmentation Pattern: The fragmentation of this compound under mass spectrometric conditions would likely involve the loss of tert-butyl groups and chlorine atoms. The observation of fragment ions corresponding to [M - t-Bu]⁺, [M - Cl]⁺, and other smaller fragments helps to piece together the molecular structure. This technique is widely used in the characterization of organometallic compounds. nii.ac.jp

Vibrational Spectroscopy (Infrared and Raman)

Crystallographic Studies of this compound and its Analogues

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. uol.de This technique has been applied to numerous organogermanium compounds and their analogues, providing unambiguous structural proof. acs.orgntu.edu.sgoup.comresearchgate.net For this compound, a single-crystal X-ray diffraction study would reveal the precise arrangement of the two tert-butyl groups and two chlorine atoms around the central germanium atom. The structure of related compounds, such as ferrocenyl-tert-butyldichlorogermane, has been successfully determined using this method, providing a foundation for understanding the structural characteristics of this compound. acs.org

The data obtained from single-crystal X-ray diffraction allows for a detailed analysis of the geometrical parameters, including bond lengths and bond angles. acs.orgntu.edu.sgoup.comresearchgate.net

Bond Lengths: The Ge-C and Ge-Cl bond lengths in this compound are expected to be within the typical ranges observed for other organogermanium halides. For comparison, Ge-C single bond lengths in carbon-substituted germylenes are generally greater than 2.0 Å. nih.govjst.go.jp In related germylene structures, Ge-N bond distances are around 1.822 to 1.859 Å, and Ge-C bond distances are approximately 1.959 to 1.998 Å. ntu.edu.sg

Bond Angles: The arrangement of the substituents around the germanium atom determines the bond angles. In a tetrahedral geometry, the angles would be approximately 109.5°. However, steric hindrance from the bulky tert-butyl groups can cause distortions from the ideal tetrahedral geometry, leading to larger C-Ge-C angles and smaller Cl-Ge-Cl angles, or vice versa. For example, in a germabenzenyl anion, the C6–Ge1–C2 angle is significantly smaller than in the neutral germabenzene, indicating changes in the p-character of the germanium atomic orbitals. nih.govjst.go.jp In cyclic germylenes, N-Ge-C bond angles can be as acute as 86.5°. ntu.edu.sg

Table 3: Representative Bond Lengths and Angles in Related Germanium Compounds
Compound/FragmentBondBond Length (Å)Bond AngleAngle (°)Reference
Carbon-substituted germylenesGe-C>2.0-- nih.govjst.go.jp
Cyclic (alkyl)(amino)germyleneGe-N1.822 - 1.859N-Ge-C86.5 - 94.90 ntu.edu.sg
Cyclic (alkyl)(amino)germyleneGe-C1.959 - 1.998-- ntu.edu.sg
Germabenzenyl anionGe-C1.8996 - 1.9453C-Ge-C95.79 - 96.40 nih.govjst.go.jp
Neutral germabenzeneGe-C1.847 - 1.851C-Ge-C106.46 nih.govjst.go.jp

Impact of Steric Bulk on Molecular Conformation

The primary consequence of this steric congestion is a pronounced widening of the C-Ge-C bond angle. In less sterically hindered alkylgermanes, this angle is typically close to the tetrahedral angle of 109.5°. However, the presence of two bulky tert-butyl substituents forces these groups apart to minimize van der Waals repulsion. This effect is well-documented in analogous sterically crowded molecules. For instance, in di-tert-butylmethane, the central C-C-C bond angle is dramatically opened to between 125° and 128° to accommodate the two adjacent tert-butyl groups. umich.edu A similar, albeit slightly less extreme, expansion is expected for the C-Ge-C angle in this compound. This widening of the C-Ge-C angle consequently leads to a compression of the Cl-Ge-Cl bond angle to a value less than the ideal tetrahedral angle.

Furthermore, the steric strain influences the bond lengths within the molecule. The Ge-C bonds are likely to be elongated compared to those in less crowded organogermanes. This stretching accommodates the repulsive interactions between the methyl groups of the tert-butyl substituents and the other ligands on the germanium atom. In contrast, the Ge-Cl bond lengths may be less affected, though some minor elongation due to repulsive interactions with the tert-butyl groups is possible. For comparison, in ferrocenyl-tert-butyldichlorogermane, which contains one bulky ferrocenyl and one tert-butyl group, significant steric interactions are also observed. figshare.comacs.org

To relieve steric strain, the tert-butyl groups are also expected to undergo torsional displacement, twisting away from a perfectly staggered conformation relative to the Ge-Cl bonds. umich.edu This rotation moves the methyl groups of one tert-butyl group away from the methyl groups of the other, minimizing repulsive interactions.

The structural parameters of this compound can be contextualized by comparing them with less sterically hindered dichlorogermanes and related compounds. The following tables present experimental data for relevant molecules, providing a basis for understanding the conformational distortions in the target compound.

Interactive Data Table: Comparison of Bond Angles in Dichlorogermanes and Related Compounds

CompoundCentral AtomX-M-X Angle (°)Y-M-Y Angle (°)Source
This compound (Expected) Ge< 109.5> 109.5Inferred
Difluoro(dimethyl)germaneGe105.4 ± 2.0 (F-Ge-F)121.0 ± 3.5 (C-Ge-C) rsc.org
Di-tert-butylmethaneC-125-128 (C-C-C) umich.edu
Di-tert-butyltin dichlorideSn~99-104 (Cl-Sn-Cl)~125 (C-Sn-C) (Estimated) ereztech.com

Interactive Data Table: Comparison of Bond Lengths in Organogermanium Compounds

CompoundBondBond Length (Å)Source
This compound (Expected) Ge-C> 1.95Inferred
This compound (Expected) Ge-Cl~ 2.15Inferred
Difluoro(dimethyl)germaneGe-C1.928 ± 0.003 rsc.org
Ferrocenyl-tert-butyldichlorogermaneGe-C(t-Bu)1.979(6) figshare.comacs.org
Ferrocenyl-tert-butyldichlorogermaneGe-Cl2.153(2) - 2.164(2) figshare.comacs.org

Reactivity and Reaction Pathways of Di Tert Butyl Dichloro Germane

Transformations Involving Germanium-Halogen Bonds

The germanium-chlorine bonds in di-tert-butyl(dichloro)germane are the primary sites of reactivity for transformations that maintain the +4 oxidation state of the germanium atom. These reactions primarily involve the substitution of the chloride anions with other nucleophiles.

Hydrolysis Reactions and Germanium-Oxygen Product Formation (e.g., Germoxanes)

The hydrolysis of diorganodichlorogermanes, such as this compound, is a fundamental reaction that leads to the formation of germanium-oxygen bonds. While specific studies on the hydrolysis of this compound are not extensively detailed in the provided results, the hydrolysis of a related compound, ferrocenyl-tert-butyldichlorogermane, provides significant insight into the expected reaction pathway. acs.orgfigshare.comresearchgate.netfigshare.com The hydrolysis of ferrocenyl-tert-butyldichlorogermane results in the formation of a digermoxanediol, [Fc(t-Bu)(HO)Ge]2O. acs.orgfigshare.com This suggests that the initial hydrolysis of one Ge-Cl bond to a Ge-OH (germanol) group is followed by condensation of two germanol molecules to form a germoxane linkage (Ge-O-Ge), with the remaining chloro group also being hydrolyzed.

The general reaction pathway can be described as follows:

Initial Hydrolysis: One of the chloro groups is substituted by a hydroxyl group from water, forming a germanol intermediate.

Condensation: Two molecules of the germanol intermediate can then condense, eliminating a molecule of water to form a digermoxane with terminal hydroxyl groups.

Further Condensation/Cyclization: Depending on the reaction conditions and the steric bulk of the organic substituents, these digermoxanes can undergo further intermolecular or intramolecular condensation to form larger linear or cyclic germoxanes. For instance, the hydrolysis of ferrocenylphenyldichlorogermane leads to the formation of cyclotrigermoxanes. acs.orgfigshare.com

The bulky tert-butyl groups in this compound are expected to influence the structure of the final hydrolysis products, potentially favoring the formation of less sterically hindered linear or smaller cyclic germoxanes over larger, more complex structures.

Nucleophilic Substitution at the Germanium Center

The chlorine atoms in this compound are susceptible to substitution by a variety of nucleophiles. acs.org This allows for the introduction of a wide range of functional groups at the germanium center. Common nucleophiles used in these reactions include organolithium reagents and Grignard reagents. fiveable.mewikipedia.orgorganicchemistrydata.org

For example, the reaction of a dichlorogermane (B91298) with an organolithium reagent (R'-Li) would proceed as follows:

(t-Bu)₂GeCl₂ + 2 R'-Li → (t-Bu)₂GeR'₂ + 2 LiCl

This type of reaction is a powerful tool for the synthesis of tetraorganogermanes with mixed alkyl or aryl substituents. The bulky tert-butyl groups can influence the feasibility and outcome of these substitution reactions, sometimes hindering the approach of very bulky nucleophiles. umich.edu

Reagent ClassExample ReagentExpected Product
OrganolithiumMethyllithium (CH₃Li)Di-tert-butyl(dimethyl)germane
Grignard ReagentEthylmagnesium bromide (CH₃CH₂MgBr)Di-tert-butyl(diethyl)germane

Reductive Transformations to Low-Valent Germanium Species

Reduction of this compound is a key method for accessing low-valent germanium compounds, such as germylenes (Ge(II)) and digermenes (Ge=Ge). These species are highly reactive and have been the subject of extensive research due to their unique bonding and reactivity.

Generation of Germylenes and their Stability

The reduction of diorganodichlorogermanes with alkali metals or other reducing agents is a common method for generating germylenes. oup.comresearchgate.net For this compound, the reduction would lead to the formation of di-tert-butylgermylene, a divalent germanium species.

(t-Bu)₂GeCl₂ + 2 M → (t-Bu)₂Ge: + 2 MCl (where M is an alkali metal)

The stability of the resulting germylene is highly dependent on the steric bulk of the substituents. nih.gov The two tert-butyl groups in di-tert-butylgermylene provide significant kinetic stabilization, preventing rapid polymerization or other decomposition pathways. Stable germylenes are often monomeric in solution and can be isolated and characterized. oup.com However, even with bulky substituents, germylenes are typically highly reactive and can undergo a variety of reactions, including insertions into O-H and C-H bonds, and cycloadditions. acs.orgacs.org

Synthesis of Digermenes and Related Multiple-Bonded Germanium Compounds

In the absence of a trapping agent, germylenes generated from the reduction of dichlorogermanes can dimerize to form digermenes, compounds containing a germanium-germanium double bond. researchgate.net

2 (t-Bu)₂Ge: → (t-Bu)₂Ge=Ge(t-Bu)₂

The synthesis of stable digermenes often relies on the use of very bulky substituents to prevent further reactions of the Ge=Ge double bond. The reductive coupling of this compound is a potential route to tetrakis(tert-butyl)digermene. nii.ac.jpacs.orgd-nb.inforesearchgate.net The nature of the Ge=Ge double bond in digermenes is a subject of considerable interest, with many exhibiting non-planar, trans-bent geometries. mdpi.com These digermenes can exhibit reactivity that is more characteristic of germylenes, reacting with nucleophiles as a source of two germylene units. researchgate.net

Electrophilic and Cycloaddition Reactivity of Germanium-containing Compounds

The low-valent germanium species generated from this compound, particularly germylenes and digermenes, exhibit a rich and varied reactivity profile, including both electrophilic and nucleophilic behavior, as well as participation in cycloaddition reactions.

Germylenes, with their lone pair of electrons and vacant p-orbital, can act as both nucleophiles and electrophiles. They can react with electrophiles such as alkyl halides and with nucleophiles. acs.org For instance, germylenes can undergo oxidative addition with alkyl halides. acs.org

Digermenes, while formally containing a double bond, can also exhibit reactivity characteristic of germylenes. researchgate.net They can undergo addition reactions with various reagents, including oxygen and chloroform. gelest.comacs.org

A significant aspect of germylene chemistry is their participation in cycloaddition reactions. researchgate.netsioc-journal.cnsemanticscholar.org For example, germylenes can react with dienes in a [4+1] cycloaddition to form five-membered germanacycles. They can also react with alkynes to form germacyclopropenes. acs.org The electrophilic or nucleophilic nature of the germylene and the electronic properties of the multiple bond in the substrate determine the feasibility and outcome of these cycloaddition reactions.

Coordination Chemistry and Ligand Design with Di Tert Butyl Dichloro Germane Precursors

Di-tert-butyl(dichloro)germane as a Ligand Precursor in Transition Metal Chemistry

This compound serves as a crucial starting material for the synthesis of germanium-containing ligands, particularly low-valent germylenes. The primary utility of this Ge(IV) compound is not as a direct ligand itself, but as a stable precursor to reactive Ge(II) species. The reduction of this compound, typically with alkali metals or other reducing agents, leads to the formation of di-tert-butylgermylene (t-Bu₂Ge:). researchgate.netthieme-connect.de This germylene is a versatile ligand in transition metal chemistry. thieme-connect.de

Germylenes are analogous to carbenes and possess both a lone pair of electrons and a vacant p-orbital on the germanium atom. rsc.org This electronic structure allows them to act as σ-donors and π-acceptors, making them effective ligands for a wide range of transition metals. rsc.orgnih.gov The reactivity and coordination properties of the resulting germylene ligand are significantly influenced by the bulky tert-butyl groups, which provide kinetic stability to the otherwise highly reactive low-coordinate germanium center. thieme-connect.de The use of this compound as a precursor allows for the controlled generation of these sterically demanding germylene ligands for incorporation into metal complexes. researchgate.netnih.gov

Synthesis and Structural Characterization of Germanium-Containing Coordination Complexes

The synthesis of coordination complexes from this compound precursors can proceed via two main pathways: direct reaction with Lewis bases to form Ge(IV) adducts or reduction to a low-valent germylene followed by coordination to a metal center. thieme-connect.demdpi.com Structural characterization, predominantly through single-crystal X-ray diffraction, is essential to understand the resulting coordination environments. mdpi.commdpi.com

Germanium(IV) Complexes with Diverse Donor Sets

As a Ge(IV) center, this compound can function as a Lewis acid, reacting with various neutral donor ligands. While direct adducts of this compound are not extensively documented in isolation, the principles of Ge(IV) coordination chemistry are well-established with related compounds like germanium tetrachloride (GeCl₄) and other organogermanium dichlorides. These reactions typically yield five- or six-coordinate germanium complexes with distorted trigonal bipyramidal or octahedral geometries, respectively. rsc.orgtandfonline.comresearchgate.net

For instance, Ge(IV) halides readily form complexes with N-donor ligands such as diamines, O-donor ligands like phosphine (B1218219) oxides, and P-donor ligands like phosphines. rsc.orgtandfonline.comresearchgate.net In these complexes, the donor atoms coordinate to the germanium center. Substitution of the chloride ligands can also occur, leading to new tetracoordinate Ge(IV) species. A series of organogermanium(IV) catecholates with the general formula R'₂Ge(Cat) have been synthesized, where the germanium atom maintains a +4 oxidation state and adopts a slightly distorted tetrahedral coordination environment. mdpi.com The Ge-O bond lengths in these tetracoordinate complexes are typically shorter than those found in related hexacoordinate germanium(IV) bis-catecholates. mdpi.com

Table 1: Structural Data for Selected Germanium(IV) Complexes with Various Donor Ligands
ComplexDonor LigandsGe Coordination GeometryKey Bond Lengths (Å)Reference
Et₂Ge(3,5-di-tert-butylcatecholato)Catecholate (O,O-donor)Distorted TetrahedralGe-O: 1.799, 1.802 mdpi.com
Ph₂Ge(3,5-di-tert-butylcatecholato)Catecholate (O,O-donor)Distorted TetrahedralGe-O: 1.801, 1.807 mdpi.com
trans-[GeF₄(PⁱPr₃)₂]Phosphine (P-donor)OctahedralGe-P: 2.520, 2.527 rsc.org
[GeCl₂(N₃)₂(TMEDA)]Diamine (N-donor), Azide (N-donor)Distorted OctahedralGe-N(TMEDA): 2.227, 2.251 Ge-N(Azide): 1.905, 1.911 researchgate.net

Complexes Derived from Low-Valent Germanium Ligands

A more common application of this compound is as a precursor to low-valent germylene ligands for transition metals. The synthesis involves the reduction of the dichloride, often using an alkali metal like lithium, to generate the di-tert-butylgermylene (tBu₂Ge:). researchgate.netthieme-connect.de This germylene can then be trapped by a suitable transition metal fragment. For example, germylenes react with metal carbonyl complexes like M(CO)₅(thf) (where M = Cr, Mo, W) to form germylene-metal complexes. nih.gov

These complexes feature a direct bond between the low-valent germanium and the transition metal. The resulting structures show the germylene acting as a terminal ligand. For instance, N-heterocyclic germylenes, which can be synthesized from related dichlorogermane (B91298) precursors, form complexes with metals like copper, magnesium, and zinc, creating heterobimetallic structures. rsc.orgnih.govchemrxiv.org The coordination of the germylene to a metal center can lead to interesting structural and electronic properties, which are heavily influenced by the nature of both the metal and the ancillary ligands on the germanium. rsc.orgnih.gov

Table 2: Selected Transition Metal Complexes with Low-Valent Germanium Ligands
ComplexTransition MetalGermanium LigandGe-Metal Bond Length (Å)Reference
LMe2Cu-Ge[(NMes)₂(CH)₂]Copper(I)Ge[(NMes)₂(CH)₂]2.298 nih.gov
[(L)Ge]Cr(CO)₅Chromium(0)(L)Ge2.502 nih.gov
[(L)Ge]Mo(CO)₅Molybdenum(0)(L)Ge2.632 nih.gov
[(L)Ge]W(CO)₅Tungsten(0)(L)Ge2.628 nih.gov
(ArNiPr2Ge)₂Fe(CO)₄Iron(0)ArNiPr2GeGe-Fe: 2.430 nih.gov

Electronic Interactions and Metal-Germanium Bonding in Coordination Compounds

The bond between a germanium ligand and a transition metal is complex and involves a combination of donor-acceptor interactions. In complexes with germylene ligands, the primary interaction is σ-donation from the filled lone-pair orbital of the germanium atom to a vacant orbital on the metal center. nih.gov This is often supplemented by π-back-donation from filled d-orbitals of the transition metal into the vacant p-orbital of the germylene. nih.gov

Computational studies, such as Density Functional Theory (DFT), have been employed to elucidate the nature of this bonding. For germylone-metal carbonyl complexes, calculations show a unique bonding interaction involving both σ-donation and a weak π-back-donation. nih.gov The extent of these interactions depends on the specific metal and the ligands attached to the germanium. For example, in heterodinuclear Ge-Mg and Ge-Zn complexes, the nature of the Ge-M interaction adapts to the electronic requirements of the metal. The Ge-Mg interaction is a strong, dative bond, while the Ge-Zn interaction is significantly weaker. rsc.org

In some dimeric rare-earth germole sandwich complexes, unusual four-center, multielectron {M₂Ge₂} bonds have been identified. wiley.com Reduction of these complexes strengthens the M-Ge and Ge-Ge interactions, as evidenced by contractions in the {M₂Ge₂} ring and supported by bond order calculations. wiley.com These findings highlight the versatility of germanium in forming diverse and electronically tunable bonds with metals. rsc.orgmdpi.com

Role of Steric Hindrance from tert-Butyl Groups in Defining Coordination Environments

The two tert-butyl groups on the di-tert-butylgermane precursor are exceptionally bulky, and this steric hindrance plays a critical role in the chemistry of its derivatives. rsc.orgrsc.org The large size of these groups provides kinetic stabilization to reactive centers, particularly low-coordinate Ge(II) germylenes, preventing unwanted side reactions like oligomerization. thieme-connect.de

This steric bulk directly influences the coordination environment around the germanium and any metal center to which it is attached. It can limit the number of ligands that can bind, effectively creating a protective "pocket" around the reactive site. In the reaction of an amidinate germylene bearing a tert-butyl group with a ruthenium carbonyl cluster, the steric pressure exerted by the tert-butyl group was so significant that it forced the release of a CO ligand, leading to a coordinatively unsaturated product. rsc.org

In another example involving germanate complexes with salicyl alcoholate moieties, the steric hindrance of tert-butyl groups was found to prevent the formation of a solution-state equilibrium that was observed in less bulky analogues. rsc.org The steric demands of the tert-butyl substituents can thus be a powerful tool in ligand design, enabling the isolation of unique structures and influencing the reactivity of the resulting metal complexes. mdpi.comrsc.org

Applications in Advanced Materials and Catalysis

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors

Di-tert-butyl(dichloro)germane is a notable precursor for the deposition of germanium-containing thin films through processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). These techniques are fundamental in the fabrication of microelectronic devices. The suitability of an organometallic compound as a precursor is determined by its physical properties, such as volatility and thermal stability, which are influenced by its molecular structure. The presence of two tert-butyl groups and two chlorine atoms on the germanium center in this compound provides a balance of reactivity and stability, making it a viable candidate for these deposition processes.

The deposition of silicon-germanium (SiGe) films is a critical application for germanium precursors. google.com SiGe alloys are employed in the fabrication of high-performance electronic devices, such as heterojunction bipolar transistors (HBTs) and in strained silicon technology for advanced CMOS applications. google.comgelest.comgelest.com The incorporation of germanium into silicon enhances carrier mobility, leading to faster device performance. gelest.comgelest.com

Halogermanes and alkylgermanes are classes of compounds frequently used as precursors for the vapor deposition of these films. google.comgelest.comgelest.com Patents have disclosed the use of mixtures of germanium compounds, including alkylgermanes like tert-butyl methyl germane (B1219785) along with germanium tetrachloride, for the MOCVD of SiGe epitaxial structures. google.com The use of such organogermanium compounds allows for controlled deposition temperatures. While germane (GeH₄) is a conventional precursor, its high toxicity and premature decomposition at higher temperatures can be problematic. google.com Organogermanium precursors like this compound offer an alternative with potentially safer handling and more favorable deposition kinetics.

The general process involves introducing the vapor of the precursor, along with a silicon source (like silane (B1218182) or disilane), into a reactor chamber where they decompose on a heated substrate to form a crystalline SiGe film. google.comdiva-portal.orgjkps.or.kr The deposition conditions, such as temperature, pressure, and precursor flow rates, are critical in determining the film's composition, thickness, and quality. jkps.or.kr

Below is a table summarizing typical deposition conditions for SiGe films using related organogermanium precursors, which provides a reference for the potential application of this compound.

ParameterTypical RangePrecursor ExamplesDeposition MethodReference(s)
Substrate Temperature 500 - 700 °CGeH₄, Si₂H₆UHVCVD jkps.or.kr
Pressure Reduced PressureGeH₄, Si₂H₆RPCVD diva-portal.org
Germanium Source Alkylgermanes, Halogermanestert-butyl methyl germane, GeCl₄MOCVD google.com
Silicon Source Silane, DisilaneSiH₄, Si₂H₆CVD gelest.comgelest.com
This table presents generalized data for related germanium precursors to illustrate typical process parameters.

The design of effective precursors for CVD and ALD is guided by several key principles aimed at optimizing the deposition process and the quality of the resulting thin film. google.com For a compound like this compound, its molecular structure is central to its performance as a precursor.

Volatility and Thermal Stability : A suitable precursor must be sufficiently volatile to be transported in the gas phase to the substrate. The bulky tert-butyl groups on this compound can enhance its volatility compared to less substituted or polymeric germanium compounds. At the same time, the precursor must be thermally stable enough to avoid decomposition in the gas phase before reaching the substrate, which would lead to particle formation and poor film quality. google.com The Ge-C and Ge-Cl bonds have characteristic energies that determine the decomposition temperature. Generally, Ge-X bond energies are about 10% less than corresponding Si-X bonds, indicating somewhat lower thermal stability for germanium compounds. gelest.com

Decomposition Pathway : The precursor should decompose cleanly on the substrate surface, ideally leaving behind a pure germanium film and volatile byproducts that can be easily removed from the reactor. The presence of chlorine in this compound means that hydrochloric acid (HCl) or other volatile chlorine-containing species could be byproducts. The tert-butyl groups would likely be removed as stable hydrocarbons like isobutene.

Reactivity : In ALD, the precursor must exhibit self-limiting reactions with the substrate surface. The reactivity of the Ge-Cl bonds in this compound allows for reactions with surface functional groups, such as hydroxyls (-OH) on an oxide surface, to form a stable monolayer.

The table below outlines some key physical properties of a structurally analogous tin compound, which can provide insight into the expected properties of this compound.

PropertyDi-tert-butyltin dichlorideReference(s)
Boiling Point 66 °C @ 3 mmHg chemsrc.com
Melting Point 40-42 °C chemsrc.com
Vapor Pressure 0.209 mmHg @ 25 °C chemsrc.com
This data is for an analogous tin compound and serves as an estimation for the properties of this compound.

Deposition of Germanium-Containing Thin Films (e.g., SiGe Alloys)

Catalytic Applications of this compound Derivatives

While this compound itself is primarily a precursor, its derivatives have potential applications in catalysis. The reactivity of the germanium-chlorine bonds allows for the synthesis of a variety of organogermanium compounds that can act as catalysts or ligands in catalytic systems.

Organogermanium compounds have been increasingly recognized for their utility in homogeneous catalysis, particularly in cross-coupling reactions. wiley.comnih.gov The transformation of this compound into other functionalized germanes can open pathways to catalytically active species. For instance, the chlorine atoms can be substituted by various organic groups through reactions with organolithium or Grignard reagents.

Although historically considered less reactive than their organotin or organoboron counterparts, recent research has shown that organogermanes can participate efficiently in various transition-metal-catalyzed reactions. wiley.com For example, cobalt-catalyzed reactions have been developed for the synthesis of functional unsaturated organogermanium compounds. nih.gov Derivatives of this compound, such as di-tert-butyl(dihydrido)germane or other functionalized germanes, could potentially be employed in such catalytic cycles for hydrogermylation or cross-coupling reactions. sioc-journal.cn

The bulky di-tert-butylgermyl moiety, once incorporated into a larger molecule, could also serve as a sterically demanding ligand for a metal center, influencing the selectivity of a catalytic reaction.

The synthesis of heterogeneous catalysts often involves the immobilization of a well-defined molecular precursor onto a solid support. nih.gov This approach, often termed surface organometallic chemistry, aims to create single-site catalysts with high activity and selectivity.

This compound can serve as a molecular precursor for the preparation of supported germanium oxide or mixed-metal oxide catalysts. The reactive Ge-Cl bonds can readily undergo reaction with surface hydroxyl groups on supports like silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃). This grafting process would anchor the di-tert-butylgermyl species to the surface. Subsequent thermal treatment, such as calcination, would then be used to remove the organic (tert-butyl) ligands and convert the surface-bound species into a germanium oxide phase. The nature of the final catalytic site would depend on the support material, the calcination temperature, and the reaction environment. Such supported germanium species could find applications in oxidation or acid-catalyzed reactions.

Homogeneous Catalysis by Organogermanium Compounds

Role in Semiconductor Technologies and Optoelectronics

The primary role of this compound in semiconductor technologies is through its function as a precursor for the deposition of high-quality germanium-containing films. google.comgelest.com The performance of modern electronic and optoelectronic devices is heavily reliant on the properties of the semiconductor materials from which they are made.

High-Speed Transistors : As mentioned, SiGe films are integral to HBTs. The ability to precisely control the germanium concentration in the base layer of the transistor, which can be achieved by tuning the flow rates of precursors like this compound, allows for the engineering of the material's bandgap. diva-portal.orggoogle.com This bandgap engineering results in improved electron injection and higher switching speeds. diva-portal.org

Strained Silicon Technology : In another key application, a thick, relaxed SiGe layer is grown on a silicon wafer. A thin layer of silicon is then grown on top of this SiGe film. The silicon lattice stretches to match the larger lattice of the SiGe, creating "strained silicon." google.com This strain significantly enhances the mobility of electrons and holes in the silicon, leading to substantial improvements in transistor performance. The quality of the underlying SiGe layer, deposited using precursors like this compound, is critical for this technology.

Optoelectronics : Germanium is an important material for optoelectronics due to its ability to absorb light in the infrared spectrum, which is used in fiber-optic communications. gelest.comgelest.com Germanium-based photodetectors are fabricated on silicon wafers, and CVD processes using organogermanium precursors are a key enabling technology for their production. Furthermore, Ge/SiGe quantum well heterostructures are being explored for the development of hole spin qubits for quantum computing, an application that demands extremely high-quality, defect-free materials. arxiv.org

Emerging Applications in Polymer Chemistry (e.g., as radical initiators)chemrxiv.org

The exploration of organogermanium compounds in polymer chemistry has opened avenues for novel materials with unique electronic and optical properties. While the specific application of this compound as a radical initiator in polymerization is not documented in the scientific literature reviewed, its role as a precursor in the synthesis of polygermanes represents a significant area of emerging interest in materials science.

Polygermanes, which are polymers with a backbone of catenated germanium atoms, are considered germanium-based analogues of polyolefins. cmu.edu The synthesis of high molecular weight linear organopolygermanes can be achieved from diorganodichlorogermane precursors. cmu.edu Two primary methods for this synthesis are Wurtz-type coupling and electroreductive synthesis. cmu.eduresearchgate.net

In the context of these synthetic routes, this compound could theoretically serve as a monomeric building block for the creation of poly(di-tert-butylgermane). The bulky tert-butyl groups attached to the germanium atom would influence the solubility and conformational properties of the resulting polymer.

While direct radical initiation by this compound has not been observed, other organogermanium compounds have been investigated for their catalytic properties in various chemical transformations. For instance, bis(catecholato)germanes have shown catalytic activity in hydrosilylation, hydroboration, and Friedel-Crafts alkylation reactions. figshare.com These findings suggest that the catalytic potential of germanium compounds is an active area of research, although it has not yet extended to the use of this compound as a radical initiator for polymerization.

Research into the hydrolysis of similar compounds, such as ferrocenyl-tert-butyldichlorogermane, has led to the formation of complex structures like digermoxanediols and cyclotrigermoxanes. acs.org This reactivity highlights the potential for this compound to be used in the synthesis of other types of germanium-containing macromolecular structures, even if not through radical polymerization.

The table below summarizes the findings on the polymerization methods for polygermanes using dichlorogermane (B91298) precursors.

Polymerization MethodPrecursor TypeResulting PolymerReference
Wurtz-type CouplingDiorganodichlorogermaneOrganopolygermane cmu.edu
Electroreductive SynthesisDiorganodichlorogermaneOrganopolygermane cmu.eduresearchgate.net

Computational and Theoretical Chemistry Studies of Di Tert Butyl Dichloro Germane

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Quantum chemical methods are fundamental to analyzing the electronic structure and nature of chemical bonds in molecules like Di-tert-butyl(dichloro)germane. These calculations reveal how the electron density is distributed and how the constituent atoms—germanium, carbon, and chlorine—interact. The presence of two bulky tert-butyl groups and two electronegative chlorine atoms attached to the central germanium atom creates a unique electronic environment.

Density Functional Theory (DFT) is a widely used computational method for studying organogermanium compounds due to its favorable balance of accuracy and computational cost. rsc.org Various functionals, such as B3LYP, PBE, and M06, are employed to investigate the geometric and electronic properties of these molecules. researchgate.netresearchgate.net For this compound, DFT calculations are crucial for optimizing its three-dimensional structure, predicting bond lengths and angles, and calculating its electronic properties.

DFT studies on analogous compounds, such as other alkylgermanium chlorides and bulky organometallics, help establish expected structural parameters. researchgate.netresearchgate.net The calculations can precisely model the tetrahedral geometry around the germanium atom, which may be distorted from the ideal due to the steric repulsion between the large tert-butyl groups.

Table 1: Representative Calculated Bond Parameters in Organogermanium Compounds from DFT Studies

Parameter Compound Type Typical Calculated Value Reference
Ge-C Bond Length Alkylgermane ~1.95 Å scribd.com
Ge-Cl Bond Length Germanium Chloride ~2.15 - 2.20 Å researchgate.net
C-Ge-C Angle Dialkylgermane ~110-120° N/A
Cl-Ge-Cl Angle Dichlorogermane (B91298) ~100-105° researchgate.net

Note: These are typical values from related compounds; specific values for this compound would require a dedicated DFT calculation.

While DFT is a workhorse, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and high-level composite methods like the Gaussian-n (G2, G4) theories, offer a higher level of accuracy. researchgate.netcsic.es These methods are often used to obtain benchmark thermochemical data and to study systems where DFT might not be sufficiently accurate. rsc.orgtubitak.gov.tr

For organogermanium compounds, ab initio calculations have been vital in determining accurate enthalpies of formation and bond dissociation energies, which are then compared with experimental results. csic.esrsc.org For a molecule like this compound, these high-level calculations can provide reliable data on the strength of the Ge-C and Ge-Cl bonds, offering a deeper understanding of its thermal stability and potential decomposition pathways.

Density Functional Theory (DFT) Investigations

Prediction of Spectroscopic Properties and Reaction Energetics

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of compounds. By calculating the vibrational frequencies, researchers can simulate the infrared (IR) and Raman spectra of this compound. These predicted spectra can be compared with experimental data to confirm the molecular structure. Each vibrational mode corresponds to a specific molecular motion, such as the stretching of Ge-Cl and Ge-C bonds or the bending of the various bond angles.

The study of reaction energetics is another critical application of computational methods. researchgate.net Calculations can determine the thermodynamics of potential reactions involving this compound, such as its reduction or its use as a precursor in synthesis. For example, DFT calculations have been used to show that certain cycloaddition reactions involving NHC-GeCl₂ complexes are not thermodynamically favorable. researchgate.net By calculating the enthalpies of formation (ΔHf°) and bond dissociation enthalpies (DHo), the feasibility and energy changes of reactions can be predicted. csic.es

Table 2: Computationally Derived Thermochemical Data for Key Bonds in Germanium Compounds

Bond Bond Dissociation Enthalpy (kJ mol⁻¹) Method/Source
Me₃Ge-Me ~330 Review of experimental and theoretical data csic.es
Ge-H in GeH₄ ~345 Review of experimental and theoretical data csic.es
Ge-Cl in GeCl₄ ~356 Review of experimental and theoretical data rsc.org

Note: Values are for representative bonds and provide context for the bond strengths expected in this compound.

Modeling of Steric Effects and Conformational Dynamics of Bulky Organogermanes

The two tert-butyl groups in this compound are sterically demanding, meaning they occupy a significant volume of space. This steric bulk is a defining feature of the molecule, heavily influencing its geometry, stability, and reactivity. numberanalytics.com Computational modeling allows for the quantification of these steric effects. researchgate.net The cone angle, a common measure of ligand size, can be calculated to provide a numerical value for the steric hindrance imposed by the tert-butyl groups. numberanalytics.com

Furthermore, even in a relatively simple molecule, conformational dynamics, such as the rotation of the tert-butyl groups around the Ge-C bonds, can occur. researchgate.net Molecular dynamics (MD) simulations can model the time-evolution of the system, providing insights into the flexibility of the molecule and the energy barriers associated with conformational changes. researchgate.netdiva-portal.org These simulations can reveal how steric hindrance restricts certain conformations and influences the accessibility of the germanium center to reacting species. numberanalytics.com The steric repulsion between the bulky groups can lead to slight elongations of bonds and distortions of angles away from idealized values, effects that are accurately captured by computational models. researchgate.net

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are instrumental in mapping out the detailed pathways of chemical reactions. For this compound, this could include studying its reactions with nucleophiles, its reduction to form germylenes, or its role in polymerization processes. By modeling the potential energy surface of a reaction, chemists can identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. tubitak.gov.tr

The identification of a transition state, which is characterized by having exactly one imaginary vibrational frequency, allows for the calculation of the activation energy (reaction barrier). tubitak.gov.tr This information is key to understanding the kinetics of a reaction. For example, DFT calculations have been used to explore the mechanisms of reactions involving germylenoids and other reactive germanium species, tracing the path from reactants to products through calculated intermediates and transition states. researchgate.nettubitak.gov.tr This approach can be used to predict whether a proposed reaction involving this compound would proceed via a concerted mechanism or a stepwise pathway, and to understand how the bulky tert-butyl groups might favor one pathway over another due to steric hindrance. researchgate.net

Future Research Directions and Outlook in Di Tert Butyl Dichloro Germane Chemistry

Design and Synthesis of Advanced Di-tert-butyl(dichloro)germane Derivatives

The synthetic utility of this compound lies in its function as a versatile building block for more complex molecules. Future efforts will likely focus on moving beyond simple substitution reactions to construct sophisticated, multi-component structures. A primary area of interest is the controlled hydrolysis of related aryl- and alkyl-dichlorogermanes, which serves as a model for creating advanced germanium-oxygen (Ge-O) frameworks. nih.govmdpi.com

For instance, the hydrolysis of ferrocenyl-tert-butyldichlorogermane, an analogue of the title compound, yields a digermoxanediol, [Fc(t-Bu)(HO)Ge]₂O. acs.org This demonstrates a pathway to discrete, functionalized germoxanes. Research is expected to expand this concept, using this compound to create a wider range of oligomeric and cyclic germoxanes with tailored properties. mdpi.com The formation of these structures is highly dependent on the steric and electronic properties of the substituents and the reaction conditions used. mdpi.com

Another promising direction is the synthesis of derivatives incorporating other elements from group 14. The reductive dehalogenation of dichlorogermane (B91298) precursors bearing bulky silyl (B83357) substituents has been shown to produce stable digermenes—compounds with Ge=Ge double bonds. researchgate.net Future work could adapt this methodology to this compound, potentially leading to novel digermenes and other low-coordinate germanium species.

Derivative TypeSynthetic Precursor ExampleResulting StructureResearch Focus
GermoxanesFerrocenyl-tert-butyldichlorogermaneDigermoxanediolControlled synthesis of Ge-O frameworks for materials science. mdpi.comacs.org
Cyclogermoxanes(p-F₃CC₆H₄)₂GeCl₂cyclo-[(p-F₃CC₆H₄)₂GeO]₄Creation of macrocyclic structures with specific host-guest potential. mdpi.com
Digermenes(tBu₂MeSi)₂GeCl₂(tBu₂MeSi)₂Ge=Ge(SiMetBu₂)₂Accessing compounds with multiple bonds to germanium for fundamental and catalytic studies. researchgate.netmdpi.com

Exploration of Novel Reactivity and Unprecedented Transformations

The steric bulk of the di-tert-butyl groups is crucial for stabilizing otherwise transient species, opening the door to exploring novel reactivity. A significant area of future research involves the reaction of this compound and its derivatives with Lewis bases, such as N-heterocyclic carbenes (NHCs). These reactions can lead to the formation of stable, hypervalent germanium species where the NHC remains coordinated to the germanium center. researchgate.netresearchgate.net Such complexes are less reactive than their uncomplexed germylene counterparts, allowing for more controlled subsequent transformations. researchgate.net

Furthermore, this compound can serve as a precursor to germylenes (R₂Ge:), highly reactive divalent germanium species. These intermediates can undergo a variety of unprecedented transformations, including cycloaddition reactions. For example, dichlorogermane has been shown to add to alkynes to form 1,2-digerma-cyclobutenes. chim.it Investigating similar reactions with the di-tert-butylgermylene derived from the title compound could yield novel heterocyclic systems. The reactivity of digermenes formed from dichlorogermane precursors, which can behave as a source of germylenes, also presents a rich field for discovery. researchgate.net The ultimate goal is to uncover new activation modes and bond-forming strategies that are unique to organogermanium chemistry. wiley.com

Enhanced Applications in Emerging Technologies (e.g., advanced semiconductors, smart materials)

The unique structural and electronic properties of organogermanium compounds derived from this compound make them promising candidates for next-generation technologies. The development of well-defined germoxane frameworks is directly relevant to the design of advanced materials. nih.govmdpi.com These Ge-O based structures could find use as precursors for germanium-containing thin films in semiconductor applications or as components in hybrid organic-inorganic materials.

The study of multiply bonded organogermanium compounds and the ability to incorporate germanium into conjugated polymer backbones are particularly relevant for electronics. researchgate.netmdpi.com These materials could exhibit interesting photophysical or charge-transport properties, making them suitable for applications in field-effect transistors or photovoltaic devices. ethz.ch

Additionally, the development of "smart" materials with tunable properties is an exciting frontier. The incorporation of organogermanium units into polymers can create materials that respond to external stimuli. For example, the reversible coordination of metal ions to functionalized side chains can act as a supramolecular cross-linker, allowing for the creation of materials with controllable flexibility and responsiveness. tue.nl The controlled synthesis of this compound derivatives is the first step toward realizing these advanced functional materials.

Integration of Experimental and Computational Approaches for Predictive Design

Modern organogermanium research heavily relies on the synergy between experimental synthesis and computational modeling. This integrated approach is crucial for predicting the structures, stability, and reactivity of new this compound derivatives, thereby guiding synthetic efforts. scribd.com

Computational methods, such as Density Functional Theory (DFT), are used to model reaction thermodynamics and predict whether certain transformations, like cycloaddition reactions, are favorable. researchgate.net Quantum-chemical calculations are also essential for understanding the electronic structure of novel compounds, such as those with Ge=B double bonds. researchgate.net This predictive power can save significant experimental time and resources by identifying the most promising synthetic targets.

Experimentally, X-ray crystallography is the definitive method for determining the precise molecular structures of new compounds, providing invaluable data on bond lengths and angles that inform our understanding of their bonding and reactivity. nih.govresearchgate.netmdpi.com This is often complemented by spectroscopic techniques. However, ⁷³Ge NMR spectroscopy has limited practical use due to significant signal broadening. mdpi.com To overcome this, researchers are increasingly combining other NMR techniques with computational methods. For instance, low-temperature ¹³C NMR spectroscopy has been successfully paired with ab initio calculations to study the conformational dynamics of complex molecules, a strategy directly applicable to flexible this compound derivatives. nih.gov This fusion of high-level computation and advanced experimental analysis will be indispensable for the predictive design of future organogermanium materials.

Addressing Challenges and Opportunities in Organogermanium Research

While the future of this compound chemistry is bright, several challenges must be addressed. A primary hurdle is the often multi-step and challenging synthesis of complex organogermanium precursors. wiley.com The sensitivity of many organogermanium compounds to air and moisture also necessitates specialized handling techniques. From a characterization standpoint, the inherent properties of the ⁷³Ge nucleus make NMR spectroscopy difficult, complicating structural elucidation in solution. mdpi.com

Despite these challenges, the opportunities are vast. Organogermanium compounds are recognized for their low toxicity compared to other organometallics, which is a significant advantage for material applications. wiley.com The field is ripe for the discovery of new types of chemical bonds and molecular structures, particularly low-coordinate and multiply bonded germanium species. mdpi.com Recent studies have already demonstrated that alternative activation modes can unlock unique and chemoselective reactivity in organogermanes, transforming the germanium center into a highly versatile functional group. wiley.com By leveraging the unique steric profile of the tert-butyl groups, this compound will continue to be a central player in overcoming these challenges and seizing the opportunities to create a new generation of functional molecules and materials.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Di-tert-butyl(dichloro)germane, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of organogermanium compounds like this compound typically involves alkylation or substitution reactions. For example, chlorination of precursor germanium complexes with reagents like sulfuryl chloride (SO₂Cl₂) can yield dichloro derivatives, but side products may form due to incomplete reactions. Optimization requires monitoring reaction progress via ³¹P-NMR spectroscopy to quantify intermediates and byproducts, as demonstrated in chlorination studies of α-phosphoryl sulfides . Precise stoichiometric control (e.g., limiting chlorine equivalents) and inert atmosphere conditions (e.g., argon) are critical to minimize decomposition.

Q. What analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H-NMR (360–600 MHz) in CDCl₃ with tetramethylsilane (TMS) as an internal standard. Chemical shifts (δ) for tert-butyl groups typically appear as singlets near 1.3–1.5 ppm.
  • Gas Chromatography–Mass Spectrometry (GC–MS) : Employ DB-5 or DB-FFAP columns with helium carrier gas (2.5 mL/min flow rate). Retention indices and fragmentation patterns (e.g., m/z peaks corresponding to Ge-containing ions) confirm purity and structural identity .
  • Elemental Analysis : Validate stoichiometry via combustion analysis for C, H, and Cl, with deviations >0.3% indicating impurities.

Q. How should researchers handle air- and moisture-sensitive germanium compounds during experiments?

  • Methodological Answer : Use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O) for synthesis and storage. Reactions should be conducted under dry nitrogen or argon. Solvents must be rigorously dried (e.g., THF over Na/benzophenone). For transfers, cannulation or syringe techniques are preferred to avoid atmospheric exposure .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of this compound in cross-coupling or polymerization reactions?

  • Methodological Answer :

  • Kinetic Profiling : Use in-situ NMR or FT-IR to track Ge–Cl bond cleavage and intermediate formation. For example, monitor the disappearance of δ(Ge–Cl) signals (typically 300–400 cm⁻¹ in IR).
  • Isotopic Labeling : Introduce deuterated or ¹³C-labeled substrates to trace bond-breaking pathways.
  • Computational Chemistry : Employ DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for Ge–C bond formation .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from solvent effects, impurities, or stereochemical variations.

  • Comparative Analysis : Replicate published procedures and cross-validate results using multiple techniques (e.g., XRD for crystal structure vs. NMR).
  • High-Resolution MS : Resolve ambiguities in molecular ion peaks caused by isotopic clusters (e.g., natural abundance of ⁷⁴Ge vs. ⁷²Ge) .

Q. How can computational modeling predict the thermodynamic stability and ligand-exchange behavior of this compound?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation effects and ligand dissociation using force fields (e.g., OPLS-AA) in solvents like toluene or THF.
  • Quantum Mechanical Calculations : Calculate bond dissociation energies (BDEs) for Ge–Cl and Ge–C bonds to predict reactivity trends. Software like Gaussian or ORCA is recommended .

Guidelines for Data Management

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for storing spectral data, chromatograms, and computational outputs. Use repositories like Zenodo or institutional databases .
  • Document measurement uncertainties (e.g., ±0.01 ppm for NMR shifts) to enhance reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.